molecular formula C17H28 B1505918 4,8-Dimethyl-1-phenylnonane CAS No. 205529-85-7

4,8-Dimethyl-1-phenylnonane

Cat. No. B1505918
CAS RN: 205529-85-7
M. Wt: 232.4 g/mol
InChI Key: STMINNULIMUIHI-UHFFFAOYSA-N
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Description

4,8-Dimethyl-1-phenylnonane is a chemical compound with the molecular formula C17H28 . It is also known by its systematic name 4,8-dimethylnonylbenzene .


Molecular Structure Analysis

The molecular structure of 4,8-Dimethyl-1-phenylnonane consists of a nonane backbone with two methyl groups attached at the 4th and 8th carbon atoms, and a phenyl group attached at the 1st carbon atom .


Physical And Chemical Properties Analysis

4,8-Dimethyl-1-phenylnonane has a molecular weight of 248.404 Da . It is expected to have properties similar to other nonpolar organic compounds, such as low solubility in water and high solubility in nonpolar solvents .

properties

IUPAC Name

4,8-dimethylnonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,12-13,15-16H,7-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMINNULIMUIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699054
Record name (4,8-Dimethylnonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205529-85-7
Record name (4,8-Dimethylnonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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